1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-22-13-5-3-2-4-12(13)15(20-22)17(23)18-10-14-19-16(21-25-14)11-6-8-24-9-7-11/h2-5,11H,6-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOBQAGHPEUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NC(=NO3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-Indazole-3-Carboxylic Acid
The indazole core is synthesized via a diazonium-free route to avoid instability issues associated with diazonium salts. Starting from phenylhydrazine and benzaldehyde, benzaldehyde phenylhydrazone is formed. Subsequent reaction with oxalyl chloride yields an intermediate that undergoes Friedel-Crafts acylation with AlCl₃ to produce benzylideneaminoisatin. Hydrolysis and rearrangement afford indazole-3-carboxylic acid.
Methylation : The N1 position is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF, followed by ester hydrolysis to yield 1-methyl-1H-indazole-3-carboxylic acid.
Preparation of 3-(Oxan-4-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate:
- Amidoxime formation : Oxan-4-ylcarbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form N'-hydroxyoxane-4-carboximidamide.
- Cyclization : The amidoxime is treated with chloroacetyl chloride in the presence of POCl₃, facilitating cyclization to 3-(oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole.
Aminomethylation of the Oxadiazole Intermediate
The chloromethyl group is substituted with ammonia to generate 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole. This is achieved by reacting the chloromethyl derivative with aqueous ammonia in THF at 60°C for 12 hours.
Coupling of Indazole and Oxadiazole Moieties
Activation of the Carboxylic Acid
1-Methyl-1H-indazole-3-carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (2 equiv) in DCM, forming an active ester intermediate.
Amide Bond Formation
The activated carboxylic acid reacts with 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole in DCM at room temperature for 5–10 minutes, followed by stirring for 3–5 hours. The reaction is monitored via TLC, and the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Reaction Optimization and Challenges
Solvent and Base Selection
Cyclization Conditions
The use of POCl₃ in oxadiazole formation ensures complete cyclization but requires careful temperature control to prevent decomposition.
Crystalline Polymorphism
Analogous indazole derivatives exhibit polymorphic forms (e.g., Form A and Form B), influenced by recrystallization solvents. For instance, refluxing in methanol converts Form B to the thermodynamically stable Form A.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The methyl group on the indazole nitrogen appears as a singlet at δ 3.90–4.10 ppm. Protons on the tetrahydropyran ring resonate as multiplet signals between δ 1.50–2.50 ppm.
- ¹³C NMR : The carbonyl carbon of the carboxamide is observed at δ 165–168 ppm, while the oxadiazole carbons appear at δ 155–160 ppm.
Mass Spectrometry
LC-MS analysis confirms the molecular ion peak at m/z 384 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₅O₃.
X-Ray Powder Diffraction (XRPD)
XRPD of the final product reveals a crystalline pattern indicative of a single polymorph, with characteristic peaks at 2θ = 8.5°, 12.7°, and 17.3°.
Chemical Reactions Analysis
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Compounds featuring the indazole nucleus have been shown to exhibit significant activity against various cancer cell lines. For instance, derivatives of 1H-indazole have demonstrated the ability to inhibit tubulin polymerization, disrupting mitosis and leading to cell death. This mechanism is crucial in the development of new chemotherapeutic agents targeting rapidly dividing cancer cells .
Antimicrobial Properties
The oxadiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives with oxadiazole structures can inhibit bacterial growth and show antifungal activity. The incorporation of oxan rings enhances the lipophilicity of these compounds, potentially improving their bioavailability and efficacy against microbial pathogens .
Case Study 1: Anticancer Efficacy
In a study published in Biomed Research, novel indazole derivatives were synthesized and screened for their anticancer properties against various cell lines. The results indicated that certain derivatives displayed significant growth inhibition rates, suggesting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
A series of oxadiazole derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds containing the oxan ring exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
References Table
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Key Analogues
Key Observations:
- Core Heterocycle: The indazole core in the target compound distinguishes it from benzimidazole () or triazolopyridine () analogues, which may alter binding affinity to biological targets.
- Linking Moieties: The carboxamide linker in the target compound contrasts with direct methylene linkages in analogues (e.g., ), affecting conformational flexibility.
Pharmacological and Physicochemical Comparisons
Table 2: Inferred Properties Based on Structural Features
Notes:
- Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis compared to esters, while the oxan-4-yl group avoids rapid phase I metabolism .
- Solubility: The oxan-4-yl group’s ether oxygen may form hydrogen bonds, improving solubility over analogues with tert-butyl () or trifluoromethyl () groups.
Biological Activity
1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide is a synthetic compound that integrates the indazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₃
This structure features an indazole core linked to an oxadiazole ring through a methylene bridge, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds containing indazole and oxadiazole scaffolds exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related indazole derivatives showed promising results against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, with IC₅₀ values lower than 1 µM for some derivatives .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Indazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
- Research Findings : Selected indazole derivatives demonstrated in vitro inhibitory activity against COX-2, suggesting a mechanism for their anti-inflammatory effects .
Cytotoxic Effects
Cytotoxicity assays have been performed to assess the safety profile of the compound.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HeLa | >100 |
| Related Indazole Derivative | HeLa | 93.65 |
| Related Indazole Derivative | HaCaT | 125.00 |
These findings indicate that while some derivatives exhibit low cytotoxicity at higher concentrations, further studies are needed to evaluate the safety of this specific compound .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
